

An In-depth Technical Guide to the Solubility of AMG 837 Calcium Hydrate

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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B15606563

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This technical guide provides a comprehensive overview of the solubility of **AMG 837 calcium hydrate**, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Understanding the solubility of this compound is critical for its application in in vitro and in vivo research aimed at exploring its therapeutic potential, particularly in the context of type 2 diabetes.

Quantitative Solubility Data

The solubility of **AMG 837 calcium hydrate** has been characterized in various solvent systems. The following table summarizes the available quantitative and qualitative solubility data to facilitate experimental design and formulation development.

Solvent System	Molar Solubility (mM)	Gravimetric Solubility (mg/mL)	Temperature	Remarks	Citations
Dimethyl Sulfoxide (DMSO)	Soluble to 100 mM	~45.75	Not Specified	Clear solution	[1][2]
Water	Insoluble	Insoluble	Not Specified	-	[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Applicable	≥ 2.5	Not Specified	Clear solution for in vivo administration.	[4]
10% DMSO, 90% (20% SBE- β -CD in Saline)	Not Applicable	≥ 2.5	Not Specified	Suspended solution for in vivo administration.	[4]
10% DMSO, 90% Corn Oil	Not Applicable	≥ 2.5	Not Specified	Clear solution for in vivo administration.	[4]

Note: The gravimetric solubility in DMSO was calculated based on the molecular weight of AMG 837 hemicalcium salt (457.47 g/mol). SBE- β -CD stands for sulfobutylether- β -cyclodextrin.

Experimental Protocols

While specific experimental details for determining the solubility of **AMG 837 calcium hydrate** are not extensively published, a standard and widely accepted method for assessing the equilibrium solubility of a compound is the shake-flask method.

General Shake-Flask Method for Solubility Determination

This protocol outlines a general procedure that can be adapted for determining the solubility of **AMG 837 calcium hydrate** in various solvents.

Objective: To determine the saturation solubility of **AMG 837 calcium hydrate** in a specific solvent at a controlled temperature.

Materials:

- **AMG 837 calcium hydrate** (solid)
- Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **AMG 837 calcium hydrate** to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
- **Equilibration:** Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to

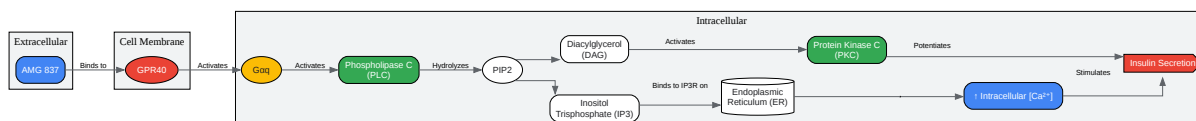
ensure equilibrium is reached.

- Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles.
- Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of AMG 837 in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
- Calculation: Calculate the solubility of **AMG 837 calcium hydrate** in the solvent, taking into account the dilution factor. The result can be expressed in mg/mL or Molarity.

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway Activated by AMG 837

AMG 837 acts as a partial agonist at the GPR40 receptor, which is primarily coupled to the Gαq signaling pathway.[5][6][7] Activation of this pathway in pancreatic β-cells is a key mechanism for its glucose-dependent insulin secretagogue effect.

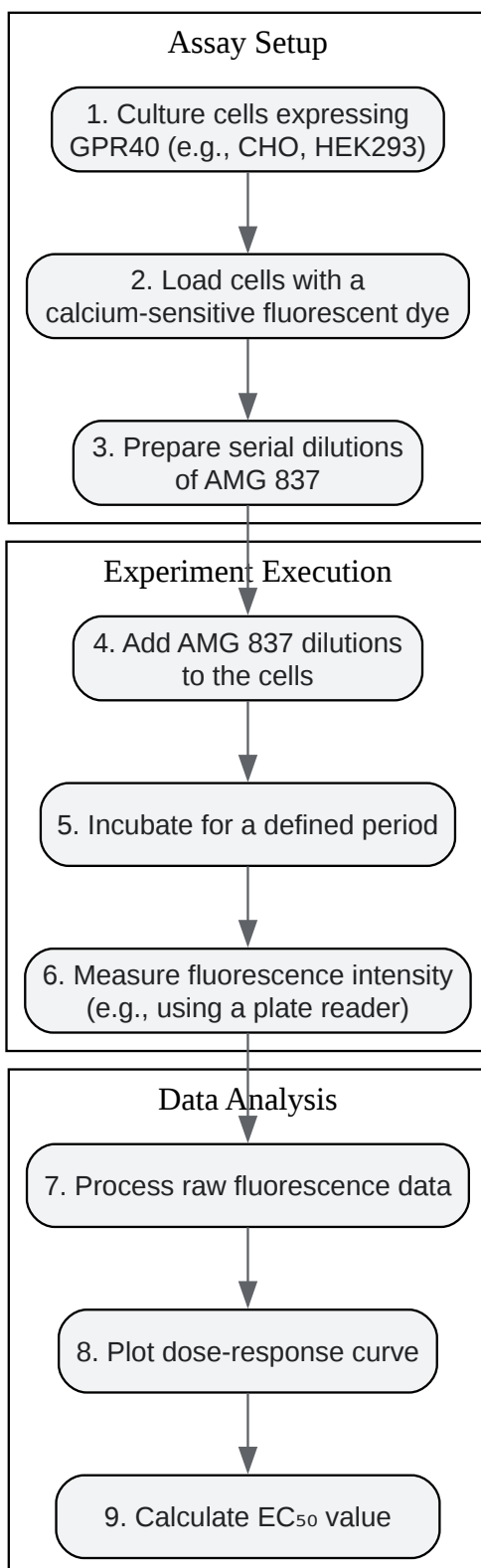


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Caption: GPR40 signaling cascade initiated by AMG 837.

Experimental Workflow for In Vitro GPCR Agonist Activity Assay

The following diagram illustrates a typical experimental workflow to assess the agonist activity of a compound like AMG 837 on its target GPCR, GPR40, using a calcium flux assay.[8]



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Caption: Workflow for an in vitro GPCR calcium flux assay.

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